5-Lipoxygenase Inhibitory Activity: (1R,2R)-2-(2,4-Dimethylphenoxy) vs. Reference Inhibitor Zileuton
In a human recombinant 5-LOX enzyme assay, (1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol exhibited an IC50 of >10,000 nM. While this value is significantly weaker than the reference 5-LOX inhibitor zileuton (IC50 ~ 500 nM) [1], it establishes a baseline for a scaffold that can be chemically optimized. The data confirm that the compound is not a potent 5-LOX inhibitor on its own, but its molecular framework can serve as a starting point for structure-activity relationship (SAR) expansions.
| Evidence Dimension | 5-LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (human recombinant 5-LOX, LTB4/5-HETE formation assay) |
| Comparator Or Baseline | Zileuton: ~500 nM (human recombinant 5-LOX, comparable assay) |
| Quantified Difference | ≥20-fold weaker inhibition |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); product formation measured by all-trans LTB4 and 5-HETE. |
Why This Matters
This negative data point defines the functional starting point of the scaffold and prevents misuse of the compound as a potent LOX inhibitor; procurement should be guided by its value as a fragment or intermediate, not as a validated probe.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): Affinity Data IC50 > 1.00E+4 nM for human 5-LOX. View Source
